PTH-4-hydroxyproline
Overview
Description
PTH-4-hydroxyproline is a chemical compound with the empirical formula C12H12N2O2S . It has a molecular weight of 248.30 . It is a solid substance that is stored at temperatures below -20°C .
Molecular Structure Analysis
The molecular structure of PTH-4-hydroxyproline is represented by the SMILES string OC1CC2N (C1)C (=S)N (C2=O)c3ccccc3
. This notation provides a way to represent the structure of the molecule in text format.
Physical And Chemical Properties Analysis
PTH-4-hydroxyproline is a solid substance that is stored at temperatures below -20°C . It has a molecular weight of 248.30 . The predicted density is 1.50±0.1 g/cm3 . The predicted boiling point is 392.7±52.0 °C .
Scientific Research Applications
Bone Tissue Engineering and Fracture Healing
- PTH (Parathyroid Hormone) is extensively studied for its role in bone formation, particularly in osteoporosis treatment and bone tissue engineering. Using a bone tissue engineering model, research by Pettway et al. (2005) demonstrated that PTH treatment can lead to increased bone formation in implanted bone marrow stromal cells (BMSC). This suggests its potential utility in tissue engineering, fracture healing, and implant integration (Pettway et al., 2005).
Collagen Synthesis and Metabolism
- PTH and its derivatives have been shown to affect collagen synthesis and metabolism. A study by Canalis et al. (1989) indicated that PTH can stimulate collagen synthesis, mediated by local production of insulin-like growth factor (IGF) I, in bone cultures (Canalis et al., 1989). Another study by Kream et al. (1986) reported that PTH inhibits collagen synthesis in a cloned rat osteosarcoma cell line, providing insights into the hormonal regulation of collagen metabolism (Kream et al., 1986).
Enhancement of Bone Regeneration
- In a study by Dave et al. (2019), hydroxyapatite nanorods loaded with PTH were found to significantly enhance the anabolic activity of PTH for bone regeneration. This novel approach indicates the potential for more targeted and effective treatments for bone-related conditions (Dave et al., 2019).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Future Directions
A recent study focused on optimizing the trans-4-hydroxyproline synthesis pathway by rearranging the central carbon metabolism in Escherichia coli . The study presents a strategy for establishing a microbial cell factory capable of producing trans-4-hydroxyproline at high levels, making it suitable for large-scale industrial production . This study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
properties
IUPAC Name |
6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSRXSXSBLAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-4-hydroxyproline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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